![molecular formula C11H13NO B13552590 1',3'-Dihydrospiro[cyclobutane-1,2'-indol]-3'-ol](/img/structure/B13552590.png)
1',3'-Dihydrospiro[cyclobutane-1,2'-indol]-3'-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1’,3’-Dihydrospiro[cyclobutane-1,2’-indol]-3’-ol is a unique organic compound characterized by its spirocyclic structure, which includes a cyclobutane ring fused to an indole moiety
Métodos De Preparación
The synthesis of 1’,3’-Dihydrospiro[cyclobutane-1,2’-indol]-3’-ol typically involves multi-step organic reactions. One common synthetic route includes the cycloaddition of indole derivatives with cyclobutane precursors under specific conditions. For instance, the reaction of triphenylphosphine, dialkyl hex-2-en-4-ynedioate, and arylidene-1,3-indanedione in dry DME at room temperature can yield functionalized spirocyclic compounds . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled environments to ensure consistency.
Análisis De Reacciones Químicas
1’,3’-Dihydrospiro[cyclobutane-1,2’-indol]-3’-ol undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the indole nitrogen or the cyclobutane ring, depending on the reagents and conditions used.
Major products from these reactions include various functionalized spirocyclic compounds, which can be further utilized in synthetic applications.
Aplicaciones Científicas De Investigación
1’,3’-Dihydrospiro[cyclobutane-1,2’-indol]-3’-ol has several applications in scientific research:
Mecanismo De Acción
The mechanism by which 1’,3’-Dihydrospiro[cyclobutane-1,2’-indol]-3’-ol exerts its effects involves its interaction with molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation .
Comparación Con Compuestos Similares
1’,3’-Dihydrospiro[cyclobutane-1,2’-indol]-3’-ol can be compared with other spirocyclic compounds, such as:
Spiro[cyclobutane-1,2’-indene]-3’-one: Similar in structure but with different reactivity and applications.
Spirocyclic oxindoles: These compounds share the spirocyclic motif but differ in the attached functional groups and their biological activities.
Indane-1,3-dione derivatives: These compounds are versatile building blocks with applications in biosensing, bioactivity, and electronics.
The uniqueness of 1’,3’-Dihydrospiro[cyclobutane-1,2’-indol]-3’-ol lies in its specific spirocyclic structure, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C11H13NO |
|---|---|
Peso molecular |
175.23 g/mol |
Nombre IUPAC |
spiro[1,3-dihydroindole-2,1'-cyclobutane]-3-ol |
InChI |
InChI=1S/C11H13NO/c13-10-8-4-1-2-5-9(8)12-11(10)6-3-7-11/h1-2,4-5,10,12-13H,3,6-7H2 |
Clave InChI |
UAVCTBBKHLQMME-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(C1)C(C3=CC=CC=C3N2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


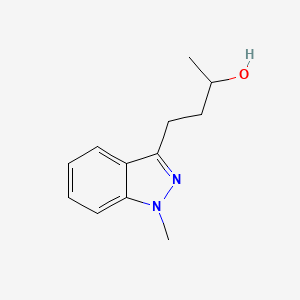
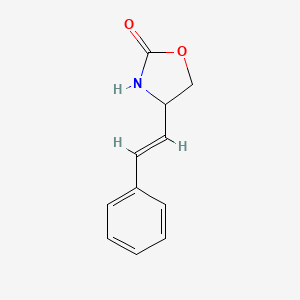

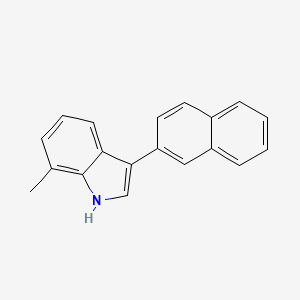
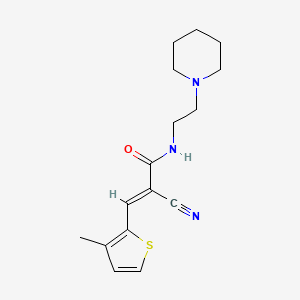
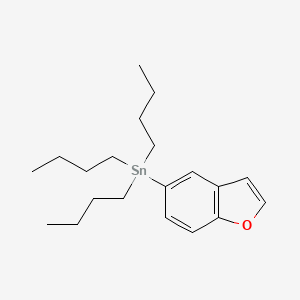
![{3,5-Difluoro-4-[(oxiran-2-yl)methoxy]phenyl}methanol](/img/structure/B13552558.png)

![rac-(1R,2S)-2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]cyclopropane-1-carboxylic acid](/img/structure/B13552566.png)
![Tert-butyl 3-hydroxy-3-[1-(methoxycarbonyl)cyclobutyl]pyrrolidine-1-carboxylate](/img/structure/B13552567.png)
![1-[4-(1-Aminocyclopropyl)piperidin-1-yl]-2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one hydrochloride](/img/structure/B13552569.png)
![Tert-butyl 1-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13552576.png)
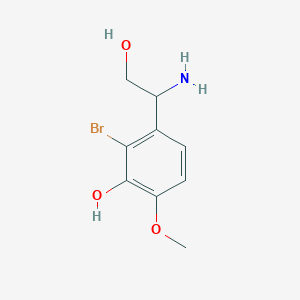
![[2-[4-Chloro-3-(dimethylsulfamoyl)anilino]-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate](/img/structure/B13552597.png)
